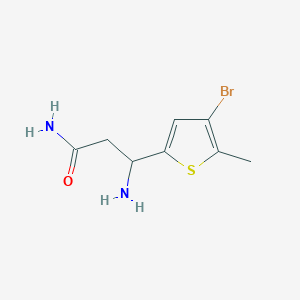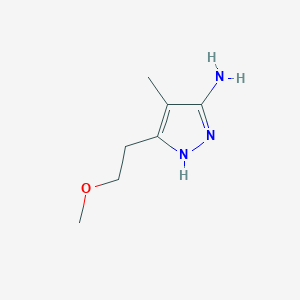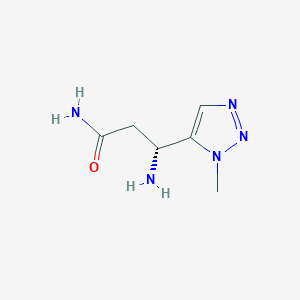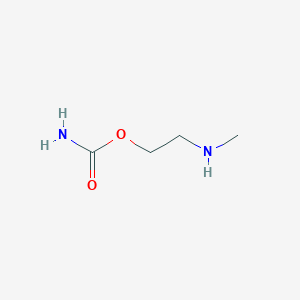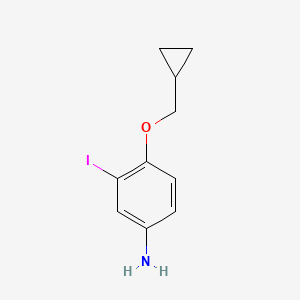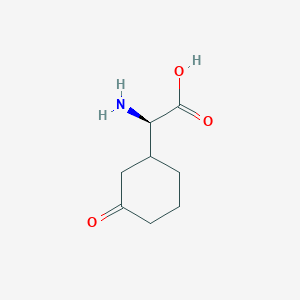
(2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid: is an organic compound with a unique structure that includes an amino group, a ketone group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a series of reactions to introduce the amino and carboxyl groups.
Carboxylation: The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: This compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
(2R)-2-Amino-2-(3-oxocyclopentyl)acetic acid: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
(2R)-2-Amino-2-(3-oxocycloheptyl)acetic acid: Similar structure but with a cycloheptyl ring.
Uniqueness:
Structural Differences: The size of the cycloalkyl ring affects the compound’s reactivity and physical properties.
Reactivity: The presence of the ketone and amino groups in different ring sizes influences the types of reactions and products formed.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h5,7H,1-4,9H2,(H,11,12)/t5?,7-/m1/s1 |
InChI Key |
ASMJMACPOPZHFT-NQPNHJOESA-N |
Isomeric SMILES |
C1CC(CC(=O)C1)[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(CC(=O)C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


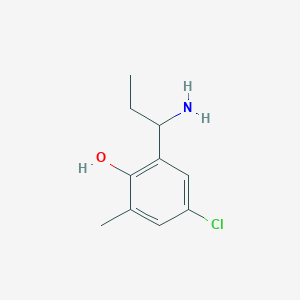

amine](/img/structure/B13313916.png)
